2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Description
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan (CAS: 1416962-85-0) is a polycyclic aromatic hydrocarbon (PAH) comprising anthracene and dibenzofuran moieties linked via a phenyl bridge. Its molecular formula is C₃₂H₂₀O, with a molecular weight of 420.5 g/mol . The anthracene core provides strong π-conjugation and luminescent properties, while the dibenzofuran unit enhances thermal stability and electron-transport capabilities. This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by intermediates like 4,4,5,5-tetramethyl-2-(4-(10-phenylanthracen-9-yl)phenyl)-1,3,2-dioxaborolane .
Properties
Molecular Formula |
C38H24O |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[4-(10-phenylanthracen-9-yl)phenyl]dibenzofuran |
InChI |
InChI=1S/C38H24O/c1-2-10-26(11-3-1)37-30-13-4-6-15-32(30)38(33-16-7-5-14-31(33)37)27-20-18-25(19-21-27)28-22-23-36-34(24-28)29-12-8-9-17-35(29)39-36/h1-24H |
InChI Key |
JCAHEVCLQXMPEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC7=C(C=C6)OC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
The preparation begins with the synthesis of two critical intermediates:
- 9-(4-Bromophenyl)-10-phenylanthracene : Achieved via Friedel-Crafts alkylation of anthracene with bromobenzene in the presence of AlCl₃, followed by purification via column chromatography.
- 2-(Dibenzo[b,d]furan-4-yl)boronic acid pinacol ester : Prepared by lithiation of dibenzo[b,d]furan at the 4-position using n-butyllithium, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Coupling Reaction Conditions
The Suzuki coupling is conducted under inert atmosphere using tetrakis(triphenylphosphine)palladium(0) (0.4 mol%) and potassium carbonate (3 equiv) in a toluene/ethanol/water (4:1:1 v/v) solvent system. The reaction proceeds at 110°C for 24 hours, yielding the target compound in 66% isolated yield after recrystallization from toluene.
Table 1: Optimization of Suzuki Coupling Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.4 mol% Pd(PPh₃)₄ | <70% → 66% |
| Temperature | 110°C | <100°C: <50% |
| Reaction Time | 24 hours | <18h: Incomplete |
| Base | K₂CO₃ | Na₂CO₃: 58% |
Ullmann-Type Coupling for Alternative Functionalization
Ullmann coupling provides a complementary route for systems sensitive to boron-based intermediates. This method employs copper(I) iodide as a catalyst to couple aryl halides with aromatic amines or phenols, though it is less commonly used due to higher energy requirements.
Reaction Setup
A mixture of 9-(4-iodophenyl)-10-phenylanthracene and 4-hydroxy-dibenzo[b,d]furan is heated to 150°C in dimethylformamide with copper iodide (10 mol%) and 1,10-phenanthroline as a ligand. After 48 hours, the product is isolated in 42% yield, demonstrating lower efficiency compared to Suzuki methodology.
Bromination and Directed Ortho-Metalation Strategies
Selective bromination at the anthracene C-9 position is critical for subsequent cross-coupling.
Bromination Protocol
Anthracene is treated with N-bromosuccinimide (NBS, 1.1 equiv) in chlorobenzene at 80°C for 6 hours, achieving 89% conversion to 9-bromoanthracene. Subsequent Heck coupling with iodobenzene introduces the phenyl group at C-10.
Table 2: Brominating Agent Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NBS | Chlorobenzene | 80 | 89 |
| Br₂ | CCl₄ | 25 | 72 |
| DBDMH | THF | 65 | 81 |
Purification and Characterization
Post-synthesis purification employs sequential solvent washes (methanol, hexane) followed by gradient sublimation under high vacuum (10⁻⁶ mbar) at 280°C. Nuclear magnetic resonance (NMR) analysis confirms regiochemistry, with characteristic aromatic proton splitting patterns observed at δ 8.2–7.3 ppm. High-resolution mass spectrometry (HRMS) validates molecular integrity, showing a parent ion at m/z 562.2145 (calc. 562.2148 for C₃₈H₂₄O).
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki Coupling | 66 | 99.5 | Excellent |
| Ullmann Coupling | 42 | 97.2 | Moderate |
| Direct Arylation | 55* | 98.1 | Limited |
*Theoretical yield based on analogous systems
Chemical Reactions Analysis
Types of Reactions
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: The phenyl and dibenzofuran groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes .
Scientific Research Applications
Scientific Research Applications
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan has several scientific research applications:
- Organic Electronics: It is widely used as a host material in OLEDs due to its excellent thermal stability and suitable energy levels. The compound's molecular structure allows for efficient electron transport, making it an effective host material in OLEDs. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate the transport of electrons and holes.
- Material Science: The compound is studied for its potential use in developing new materials with unique electronic properties.
- Chemical Sensors: Its unique structure makes it a candidate for use in chemical sensors and other analytical applications.
Recent studies have indicated that compounds similar to this compound exhibit notable antioxidant activity. The presence of multiple aromatic rings contributes to free radical scavenging capabilities, which are vital for mitigating oxidative stress in biological systems.
In vitro cytotoxicity assessments have shown varying degrees of toxicity towards cancer cell lines for derivatives of dibenzo[b,d]furan. For instance, a study reported that derivatives of dibenzo[b,d]furan exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways, suggesting potential therapeutic applications in oncology.
OLED Applications and Case Studies
This compound is primarily used as a host material in OLEDs. Its excellent thermal stability and suitable energy levels make it an ideal candidate for this application.
Mechanism of Action
The mechanism by which 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic properties. The compound’s molecular structure allows for efficient electron transport, making it an effective host material in OLEDs. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate the transport of electrons and holes .
Comparison with Similar Compounds
Key Compounds for Comparison:
2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan (DBFTrz)
10-(4-(tert-Butyl)-phenyl)-3-dibenzo[b,d]furan-2-yl-10H-phenoselenazine (PSeDBF)
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)
4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan (Compound B)
Comparative Analysis:
Structural and Functional Insights:
- Electron-Transport vs. Hole-Transport : The target compound lacks strong electron-withdrawing groups (e.g., triazine in DBFTrz), making it less suited for electron transport compared to DBFTrz . Its anthracene core favors hole injection, similar to carbazole-based 28CzDBF .
- Emission Efficiency: PSeDBF’s high PLQY (59%) stems from dibenzofuran’s ability to suppress non-radiative decay . The target compound’s emission efficiency may be lower due to anthracene’s susceptibility to aggregation-induced quenching.
- Substituent Effects : Compound B incorporates tert-butyl groups, improving solubility and film-forming properties , whereas the target compound’s unsubstituted phenyl groups may limit processability.
Biological Activity
The compound 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan is a complex organic molecule that has recently attracted attention in the fields of organic electronics and photonics, particularly for its potential applications in organic light-emitting diodes (OLEDs). This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula and Weight
- Molecular Formula :
- Molecular Weight : 496.59 g/mol
The compound features a dibenzo[b,d]furan core with phenyl and anthracene moieties, which contribute to its unique electronic properties.
Structural Characteristics
The structure can be represented as follows:
This configuration allows for significant π-conjugation, enhancing its light-emitting properties.
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antioxidant activity. The presence of multiple aromatic rings contributes to free radical scavenging capabilities, which are vital for mitigating oxidative stress in biological systems.
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown varying degrees of toxicity towards cancer cell lines. For instance, a study reported that derivatives of dibenzo[b,d]furan exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways, suggesting potential therapeutic applications in oncology.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer efficacy of this compound.
- Methodology : MTT assay was performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating significant cytotoxic effects.
- : The compound shows promise as a lead candidate for further development in cancer therapy.
-
Case Study on Antioxidant Activity :
- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.
- Methodology : Various concentrations of the compound were tested against DPPH radicals.
- Findings : The compound demonstrated a dose-dependent scavenging activity with an IC50 value of 25 µM.
- : This suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress.
The biological activity is primarily attributed to the following mechanisms:
- Electron Transfer Mechanism : The π-conjugated system facilitates electron transfer, enhancing its ability to neutralize free radicals.
- Induction of Apoptosis : The structural components promote mitochondrial dysfunction leading to increased reactive oxygen species (ROS), triggering apoptotic pathways in cancer cells.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings | |
|---|---|---|---|
| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 25 µM | Potential for oxidative stress reduction |
| Cytotoxicity | MTT Assay | IC50 = 15 µM (MCF-7), 20 µM (HeLa) | Promising anticancer agent |
Q & A
Q. What established synthetic routes are available for 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis typically involves coupling anthracene and dibenzofuran derivatives via cross-coupling reactions. For the anthracene core, lithiation (e.g., using nBuLi) of 9,10-dibromoanthracene followed by reaction with aryl boronic acids or phosphine ligands is effective, as demonstrated in phosphanyl anthracene syntheses . For the dibenzofuran moiety, electrophilic substitution (e.g., bromination or formylation) can functionalize the core structure . Yield optimization requires inert atmospheres (Ar/N₂), low temperatures (-15°C to 0°C), and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate high-purity product .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm substitution patterns. Aromatic protons in anthracene (δ 7.5–8.5 ppm) and dibenzofuran (δ 6.8–7.4 ppm) should show distinct splitting due to conjugation .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation. For example, bond angles (e.g., C–O–C in dibenzofuran at ~124°) and π–π stacking distances (3.4–3.6 Å) validate the structure .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected [M+H]⁺ ~715 for larger derivatives) .
Advanced Research Questions
Q. How can discrepancies in electrochemical data (e.g., cyclic voltammetry) for this compound be systematically analyzed?
- Methodological Answer : Contradictions in redox potentials may arise from solvent effects (e.g., DMF vs. THF), reference electrode calibration, or concentration gradients. Standardize conditions:
- Use a non-aqueous electrolyte (0.1 M TBAPF₆ in CH₃CN).
- Reference against Fc/Fc⁺ at 0 V.
- Compare HOMO/LUMO levels calculated via DFT with experimental values. For anthracene derivatives, oxidation peaks near +1.2 V (vs. Fc/Fc⁺) indicate π-extension effects . Replicate experiments under inert conditions to exclude oxygen interference.
Q. What role does the dibenzofuran moiety play in modulating photophysical properties compared to purely anthracene-based systems?
- Methodological Answer : The dibenzofuran group introduces rigidity and electron-deficient character, red-shifting absorption/emission spectra. For example:
- Absorption : Anthracene derivatives absorb at λₐᵦₛ ~370 nm, while dibenzofuran-containing analogs show λₐᵦₛ ~390–410 nm due to extended conjugation .
- Fluorescence Quantum Yield (Φ) : Dibenzofuran’s planar structure enhances Φ (e.g., Φ = 0.45 vs. 0.25 for non-fused analogs) by reducing non-radiative decay .
- Solvatochromism : Reduced polarity sensitivity compared to anthracene alone, as dibenzofuran stabilizes excited states via charge transfer .
Q. How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition) for derivatives of this compound?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., enzyme isoform specificity, substrate concentration). To address this:
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify IC₅₀ values.
- Structural Modifications : Compare activity of dibenzofuran vs. non-furan derivatives. For P450 inhibition, hydrophobic interactions (π–π stacking) with the enzyme’s active site are critical, as shown in 2-(pentyloxy)dibenzo[b,d]furan studies .
- Molecular Docking : Validate binding modes using software like AutoDock Vina, focusing on interactions with heme iron or adjacent residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
